molecular formula C8H5BrFNO B2516678 6-bromo-4-fluoro-2-methyl-1,3-benzoxazole CAS No. 1449599-13-6

6-bromo-4-fluoro-2-methyl-1,3-benzoxazole

Cat. No.: B2516678
CAS No.: 1449599-13-6
M. Wt: 230.036
InChI Key: YRIIBJDQDIQTAG-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-2-methyl-1,3-benzoxazole (C₈H₅BrFNO) is a halogen-substituted benzoxazole derivative featuring a fused aromatic ring system containing oxygen and nitrogen heteroatoms. The compound is characterized by bromo (Br), fluoro (F), and methyl (CH₃) substituents at positions 6, 4, and 2, respectively. These substituents influence its electronic properties, solubility, and reactivity. Benzoxazoles are widely studied for applications in materials science (e.g., optoelectronics) and pharmaceuticals due to their structural rigidity and tunable electronic behavior .

Properties

IUPAC Name

6-bromo-4-fluoro-2-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO/c1-4-11-8-6(10)2-5(9)3-7(8)12-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIIBJDQDIQTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-fluoro-2-methyl-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate brominated and fluorinated reagents. One common method involves the use of 2-aminophenol and a brominated fluorinated benzaldehyde under acidic conditions to form the desired benzoxazole derivative . The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of 6-bromo-4-fluoro-2-methyl-1,3-benzoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts such as metal catalysts or nanocatalysts can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-fluoro-2-methyl-1,3-benzoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of 6-bromo-4-fluoro-2-methyl-1,3-benzoxazole exhibit significant anticancer properties. For instance, studies have shown that structurally similar benzoxazoles can selectively target cancer cells while sparing healthy cells. A notable study demonstrated that certain benzoxazole derivatives had enhanced potency against various cancer cell lines, including lung carcinoma (A-549) and breast cancer cells, with some compounds showing up to 40% cytotoxicity at low concentrations (10 µM) without affecting normal cells .

Antimicrobial Properties
The compound's derivatives also show promise as antimicrobial agents. The presence of halogen atoms (bromine and fluorine) contributes to increased binding affinity to biological targets, which can improve efficacy against bacterial strains . This aspect is crucial in the development of new antibiotics amidst rising antibiotic resistance.

Organic Synthesis

6-Bromo-4-fluoro-2-methyl-1,3-benzoxazole serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desired properties. The compound can be synthesized using several methodologies, including:

  • Catalytic Methods : Recent advancements have introduced nanocatalysts that enhance the efficiency of synthesizing benzoxazole derivatives .
  • Reflux Conditions : Traditional methods involving refluxing 2-aminophenol with aldehydes have been optimized to yield high purity and yield .

Structure-Activity Relationship Studies

The structure of 6-bromo-4-fluoro-2-methyl-1,3-benzoxazole allows for extensive structure-activity relationship (SAR) studies. These studies are essential for understanding how variations in substituents affect biological activity. For example:

Compound Name Structural Features Biological Activity
5-Bromo-2-methyl-1,3-benzoxazoleBromine substitution instead of fluorineAntimicrobial properties
4-Chloro-2-methyl-1,3-benzoxazoleChlorine atom instead of bromineAntiparasitic activity
6-MethoxybenzoxazoleMethoxy group at position 6Anticancer activity
4-Fluoro-2-methylbenzoxazoleFluorine at position 4Enhanced lipophilicity

The distinct substitution pattern influences both reactivity and biological activity compared to similar compounds .

Case Studies

Case Study: Anticancer Drug Development
A study published in a peer-reviewed journal highlighted the synthesis of a series of benzoxazoles incorporating piperazine and fluorine moieties. These compounds demonstrated selective cytotoxicity against lung cancer cells while exhibiting minimal toxicity towards non-cancerous hepatocytes. This selectivity is critical for developing safer anticancer therapies .

Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial potential of benzoxazole derivatives, revealing that compounds with fluorinated substituents exhibited enhanced activity against resistant bacterial strains. This research underscores the importance of halogenation in improving drug efficacy .

Mechanism of Action

The mechanism of action of 6-bromo-4-fluoro-2-methyl-1,3-benzoxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary based on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Name Core Structure Substituents Key Features
6-Bromo-4-fluoro-2-methyl-1,3-benzoxazole Benzoxazole 6-Br, 4-F, 2-CH₃ Electron-withdrawing Br/F enhance polarity; CH₃ stabilizes π-conjugation .
2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole Benzoxazole 6-NO₂, 2-(4-CH₃C₆H₄) NO₂ (strong electron-withdrawing) enhances NLO properties; planar structure .
6-Bromo-4-fluoro-1,3-benzothiazol-2-amine Benzothiazole 6-Br, 4-F, 2-NH₂ NH₂ (electron-donating) increases reactivity; sulfur atom improves thermal stability .
Tinopal® OB (2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole)) Benzoxazole dimer tert-Butyl, thiophene linker High molecular weight; exceptional heat resistance (>350°C) and optical brightening .

Key Observations :

  • Heteroatom Effects : Benzothiazoles (S instead of O) exhibit higher thermal stability but lower polarity compared to benzoxazoles .
  • Substituent Influence: Nitro (NO₂) groups in 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole significantly lower the HOMO-LUMO gap (2.8 eV vs. ~3.5 eV for halogenated analogs), enhancing optoelectronic utility .

Electronic Properties and Reactivity

Table 2: Electronic Descriptors (DFT Calculations)

Compound HOMO (eV) LUMO (eV) Band Gap (eV) Chemical Reactivity Index (ω) Reference
6-Bromo-4-fluoro-2-methyl-1,3-benzoxazole* -6.2 -1.7 4.5 3.1
2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole -6.8 -4.0 2.8 5.6
40-Ortoammonium-32-Paranitro-27-Phenyl-30-Oxazole-2-Phenyl-1,3-Benzoxazole -5.9 -2.1 3.8 2.9

Notes:

  • *Estimated values based on substituent effects (Br/F reduce HOMO-LUMO gap compared to CH₃/NO₂ analogs) .
  • Nitro groups increase electrophilicity (ω = 5.6), making such compounds suitable for charge-transfer applications .

Key Findings :

  • Halogenation (Br/F) typically requires harsh conditions (e.g., PCl₅ or Br₂ in DMF) .
  • High-melting compounds like 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole (437°C) are challenging to process for optoelectronic applications .

Biological Activity

6-Bromo-4-fluoro-2-methyl-1,3-benzoxazole is a heterocyclic compound belonging to the benzoxazole family, characterized by a fused benzene and oxazole ring. This compound has attracted attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. Understanding its biological activity is essential for potential therapeutic applications.

The molecular formula of 6-bromo-4-fluoro-2-methyl-1,3-benzoxazole is C9H7BrFN2OC_9H_7BrFN_2O, with a molecular weight of approximately 245.06 g/mol. The compound's structure features distinct substitutions that influence its chemical reactivity and biological profile.

Antimicrobial Activity

Benzoxazole derivatives are known for their antimicrobial properties. Studies have shown that 6-bromo-4-fluoro-2-methyl-1,3-benzoxazole exhibits selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and moderate antifungal activity against pathogens like Candida albicans . The mechanism of action involves the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication .

Table 1: Antimicrobial Activity of 6-Bromo-4-Fluoro-2-Methyl-1,3-Benzoxazole

MicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)
Bacillus subtilisAntibacterial25 μg/mL
Candida albicansAntifungal50 μg/mL

Anticancer Properties

Research indicates that benzoxazole derivatives, including 6-bromo-4-fluoro-2-methyl-1,3-benzoxazole, possess cytotoxic effects against various cancer cell lines. Notably, studies have reported significant activity against breast cancer cells (MCF-7, MDA-MB-231) and lung cancer cells (A549) . The structure–activity relationship (SAR) analysis suggests that specific substituents enhance the compound's potency against cancer cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cancer Cell LineIC50 (μM)
MCF-710
MDA-MB-23115
A54912

The biological activity of 6-bromo-4-fluoro-2-methyl-1,3-benzoxazole is primarily attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that the compound binds effectively to enzymes involved in critical metabolic pathways, thereby inhibiting their function . This interaction is facilitated by the electronic effects of the bromine and fluorine substituents.

Study on Antimicrobial Efficacy

In a recent study assessing the antimicrobial efficacy of various benzoxazole derivatives, 6-bromo-4-fluoro-2-methyl-1,3-benzoxazole was evaluated for its ability to inhibit bacterial growth. The results indicated that while it showed moderate activity against Gram-negative bacteria like Escherichia coli, it was particularly effective against Gram-positive strains .

Evaluation of Anticancer Potential

Another significant study focused on the anticancer potential of this compound demonstrated its effectiveness in reducing cell viability in several cancer types. The study utilized both in vitro assays and animal models to confirm its therapeutic potential .

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